

comparing CL-329167 to other TMEM16A inhibitors

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Compound of Interest

Compound Name: CL-329167

Cat. No.: B1669146

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An objective comparison of **CL-329167** to other TMEM16A inhibitors is not possible at this time, as public-domain scientific literature and databases do not contain information on a compound with this designation.

This guide provides a comparative analysis of several well-characterized inhibitors of the TMEM16A calcium-activated chloride channel (CaCC), also known as Anoctamin-1 (ANO1). This information is intended for researchers, scientists, and drug development professionals.

Overview of TMEM16A

TMEM16A is a critical ion channel involved in various physiological functions, including smooth muscle contraction, epithelial fluid secretion, and pain signaling. Due to its role in these processes, TMEM16A is a significant therapeutic target for a range of conditions such as hypertension, asthma, and certain types of cancer.

Comparative Analysis of TMEM16A Inhibitors

The efficacy of TMEM16A inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of an inhibitor required to block 50% of the TMEM16A channel activity. The following table summarizes the IC₅₀ values and other relevant details for several known TMEM16A inhibitors.

Inhibitor	IC50 (μM)	Cell Line / System	Key Characteristics
T16Ainh-A01	~1	FRT cells expressing TMEM16A	An aminophenylthiazole compound; identified through high-throughput screening. [1]
CaCCinh-A01	1.7	HEK 293 cells expressing TMEM16A	An arylaminothiophene that fully inhibits CaCC current; effects are independent of voltage. [1] [2]
Niflumic Acid	12	HEK 293 cells expressing TMEM16A	A traditional, non-selective CaCC inhibitor; its efficacy is less at negative membrane potentials. [2]
Anthracene-9-carboxylic acid (A-9-C)	58	HEK 293 cells expressing TMEM16A	A traditional CaCC inhibitor with lower potency and voltage-dependent effects. [2]
MONNA	0.08	Xenopus laevis oocytes expressing xANO1	A potent and selective blocker of ANO1. [3]
Ani9	Potent, selective	Not specified in provided abstracts	Considered a more selective inhibitor. [4]
Benzbromarone	Potent (specific IC50 not provided)	Guinea pig tracheal rings	Shown to be a potent relaxer of acetylcholine-induced contraction in airway smooth muscle. [5] [6]

Liquiritigenin	12.89 (human TMEM16A)	HEK293T cells expressing hTMEM16A	A natural flavonoid that inhibits TMEM16A currents. [2] [7]
Niclosamide	Potent (specific IC50 not provided)	Not specified in provided abstracts	An anthelmintic drug repurposed as a TMEM16A inhibitor; however, it has known off-target effects on intracellular calcium signaling. [4]

Experimental Protocols

The characterization of TMEM16A inhibitors relies on precise experimental methodologies to assess their potency and selectivity.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity. It allows for the direct recording of chloride currents through TMEM16A channels in living cells.

- **Procedure:** A glass micropipette is sealed onto the membrane of a cell expressing TMEM16A. The membrane patch is then ruptured to allow for the control of the intracellular solution and the measurement of whole-cell currents. TMEM16A channels are activated by a specific concentration of intracellular calcium, and the inhibitory effect of a compound is determined by measuring the reduction in the chloride current.[\[2\]](#)
- **Cell Lines:** Commonly used cell lines for this assay include Human Embryonic Kidney (HEK) 293 cells or Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A.[\[1\]](#)[\[2\]](#)

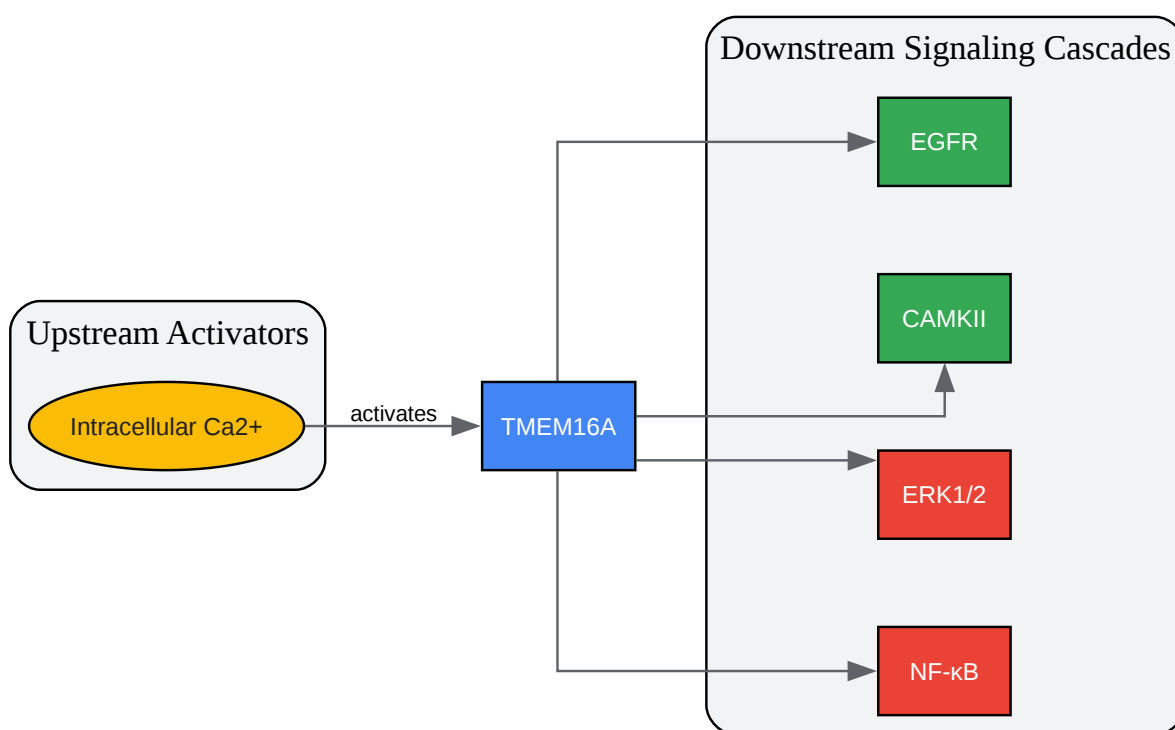
Fluorescence-Based Assays

High-throughput screening (HTS) often employs fluorescence-based assays to rapidly screen large numbers of compounds.

- Procedure: Cells co-expressing TMEM16A and a halide-sensitive yellow fluorescent protein (YFP) are used. The addition of an agonist (like ATP) triggers an increase in intracellular calcium, activating TMEM16A and allowing iodide influx, which quenches the YFP fluorescence. Inhibitors are identified by their ability to prevent this fluorescence quenching. [3]

TMEM16A Signaling Pathways

TMEM16A is implicated in several signaling cascades that are crucial for cell proliferation, migration, and survival, particularly in cancer.

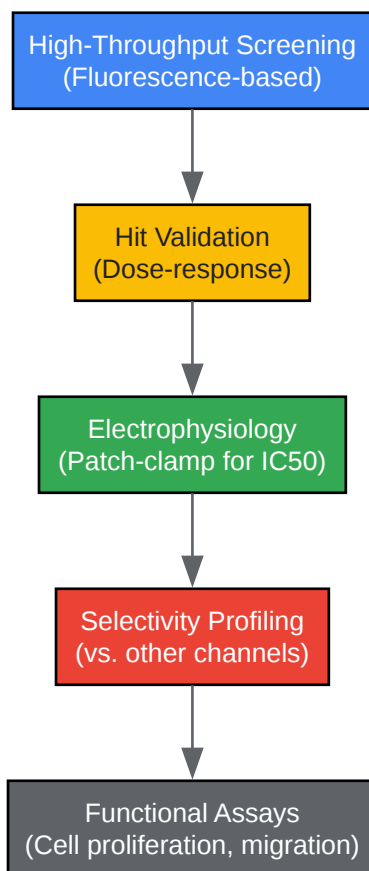


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Caption: TMEM16A is activated by intracellular calcium and modulates several key signaling pathways involved in cellular processes.

Experimental Workflow for Inhibitor Characterization

The discovery and validation of new TMEM16A inhibitors typically follow a multi-step process.



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Caption: A streamlined workflow for the identification and characterization of novel TMEM16A inhibitors.

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